molecular formula C14H14Cl2N2O4S2 B12201327 N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12201327
M. Wt: 409.3 g/mol
InChI Key: GMOSTIOZGWZRLK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring fused with a thiophene ring, both of which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of dichlorophenyl and methoxyacetamide groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene rings, followed by their fusion. The dichlorophenyl group is introduced through electrophilic aromatic substitution, while the methoxyacetamide group is added via nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of human error. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers and amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide stands out due to its unique combination of thiazole and thiophene rings, along with the presence of both dichlorophenyl and methoxyacetamide groups

Properties

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-(2,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(10-3-2-8(15)4-9(10)16)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

GMOSTIOZGWZRLK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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